molecular formula C2HF3NiO2 B096000 Nickel(2+) trifluoroacetate CAS No. 16083-14-0

Nickel(2+) trifluoroacetate

Cat. No.: B096000
CAS No.: 16083-14-0
M. Wt: 172.72 g/mol
InChI Key: HFUJBNCMAVYWBH-UHFFFAOYSA-N
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Preparation Methods

Nickel(2+) trifluoroacetate can be synthesized through various methods:

Chemical Reactions Analysis

Nickel(2+) trifluoroacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid, formamide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of nickel(2+) trifluoroacetate involves its ability to coordinate with various ligands and participate in redox reactions. The trifluoroacetate anion can act as a ligand, coordinating with the nickel ion to form stable complexes. These complexes can undergo further reactions, such as substitution or redox processes, depending on the reaction conditions .

Comparison with Similar Compounds

Nickel(2+) trifluoroacetate can be compared with other nickel(II) salts, such as nickel(II) acetate and nickel(II) trifluoromethanesulfonate:

This compound is unique due to its high solubility in organic solvents and its ability to form stable complexes with various ligands, making it versatile for different applications.

Properties

CAS No.

16083-14-0

Molecular Formula

C2HF3NiO2

Molecular Weight

172.72 g/mol

IUPAC Name

nickel;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C2HF3O2.Ni/c3-2(4,5)1(6)7;/h(H,6,7);

InChI Key

HFUJBNCMAVYWBH-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ni+2]

Canonical SMILES

C(=O)(C(F)(F)F)O.[Ni]

Key on ui other cas no.

16083-14-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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